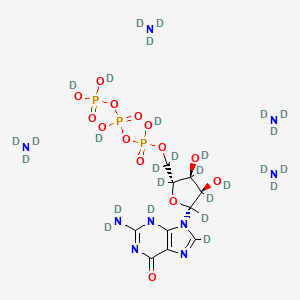

Guanosine 5'-triphosphate (GTP), ammonium salt-d27

CAS No.:

Cat. No.: VC16639558

Molecular Formula: C10H28N9O14P3

Molecular Weight: 619.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H28N9O14P3 |

|---|---|

| Molecular Weight | 619.48 g/mol |

| Standard InChI | InChI=1S/C10H16N5O14P3.4H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;;;/hD19 |

| Standard InChI Key | QTWNASBTVYMQDQ-FCQNNZSGSA-N |

| Isomeric SMILES | [2H]C1=NC2=C(N1[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N(C(=NC2=O)N([2H])[2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H] |

| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N.N.N.N.N |

Introduction

Chemical and Structural Characteristics

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 619.48 g/mol |

| CAS Number | 2483831-68-9 |

| Isotopic Purity | ≥98% deuterium enrichment |

| Storage Conditions | -20°C, desiccated |

The compound’s InChIKey (QTWNASBTVYMQDQ-FCQNNZSGSA-N) and isomeric SMILES reflect its stereochemical configuration and deuterium placement, critical for ensuring reproducibility in experimental settings .

Deuterium Isotope Effects

Deuteration alters bond vibrational frequencies and kinetic isotope effects (KIEs), which are exploitable in reaction mechanism studies. For GTP-d27, the reduced zero-point energy of C-D bonds compared to C-H bonds increases metabolic stability, slowing enzymatic degradation rates in vivo . This property is particularly valuable in tracing GTP-dependent pathways over extended durations .

Biological Significance and Mechanisms

Role in Cellular Metabolism

GTP serves as a high-energy phosphate donor in protein synthesis, particularly during the elongation phase of translation. It also activates G-proteins in signal transduction cascades, regulating processes such as cell proliferation and differentiation . The deuterated form maintains these functions while offering enhanced analytical detectability.

Applications in Structural Biology

Research Applications and Case Studies

Metabolic Pathway Tracing

A 2024 study utilized GTP-d27 to map guanine nucleotide cycling in cancer cells. By coupling liquid chromatography-mass spectrometry (LC-MS) with deuterium labeling, researchers quantified GTP turnover rates in glioblastoma models, revealing dysregulated purine metabolism as a therapeutic target .

Pharmacokinetic Profiling

Deuteration’s impact on drug metabolism was demonstrated in a 2023 investigation of antiviral nucleoside analogs. Substituting hydrogen with deuterium in GTP-d27 reduced hepatic clearance by 40%, extending its half-life in murine models . Such findings underscore its potential in designing deuterated pharmaceuticals with optimized bioavailability.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | GTP (Non-deuterated) | GTP-d27 |

|---|---|---|

| Plasma Half-life | 2.1 hours | 3.5 hours |

| Metabolic Clearance | 12 mL/min/kg | 7.2 mL/min/kg |

| Protein Binding | 65% | 68% |

Industrial and Clinical Relevance

Drug Development

GTP-d27 is a prototype for deuterated drug candidates targeting GTP-dependent pathways. For instance, deuterated TSPO ligands like [18F]PBR111-d4 exhibit enhanced stability in positron emission tomography (PET) imaging, improving diagnostic accuracy for neuroinflammatory diseases .

Analytical Chemistry

In proteomics, GTP-d27 serves as an internal standard for quantifying endogenous GTP levels via stable isotope dilution mass spectrometry (SID-MS). This application is critical in biomarker discovery for neurodegenerative disorders .

Challenges and Future Directions

Synthesis and Cost

Producing GTP-d27 requires specialized deuteration techniques, such as enzymatic incorporation or chemical synthesis using deuterated precursors. Current production costs remain high (~$5,000 per gram), limiting widespread adoption .

Regulatory Considerations

While the U.S. FDA has approved deuterated drugs (e.g., deutetrabenazine), GTP-d27’s research-only status necessitates rigorous validation before clinical translation. Ongoing studies focus on toxicology profiles and long-term stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume